1-(4-Ethyl-2-thiazolyl)hydantoin
Description
Properties
CAS No. |
78140-01-9 |
|---|---|
Molecular Formula |
C8H9N3O2S |
Molecular Weight |
211.24 g/mol |
IUPAC Name |
1-(4-ethyl-1,3-thiazol-2-yl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C8H9N3O2S/c1-2-5-4-14-8(9-5)11-3-6(12)10-7(11)13/h4H,2-3H2,1H3,(H,10,12,13) |
InChI Key |
NXCPVRJFYMCGMY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CSC(=N1)N2CC(=O)NC2=O |
Origin of Product |
United States |
Structure Activity Relationships Sar and Rational Molecular Design of 1 4 Ethyl 2 Thiazolyl Hydantoin Analogs
Fundamental Principles of Structure-Activity Relationships in Hydantoins
The hydantoin (B18101) scaffold, a five-membered ring containing two nitrogen atoms and two carbonyl groups, is a privileged structure in medicinal chemistry due to its diverse biological activities. ontosight.ainih.gov The biological profile of hydantoin derivatives can be significantly modulated by the introduction of various substituents and modifications to the core ring structure. ontosight.aithebioscan.com
The nature and position of substituents on the hydantoin ring are critical determinants of biological activity. thebioscan.comresearchgate.net Generally, the introduction of different functional groups can alter the compound's physicochemical properties, such as lipophilicity, electronic distribution, and steric bulk, which in turn affects its interaction with biological targets. ontosight.ai
For instance, the presence of aromatic or alkyl groups can enhance the lipophilicity of the hydantoin derivative, which may lead to improved membrane permeability and, consequently, better bioavailability. ontosight.ai Studies have shown that lipophilic hydantoin derivatives with cycloalkyl, phenyl, or benzhydryl substituents often exhibit high pharmacological activity. jddtonline.info In the context of anticancer activity, bulky aromatic substituents on hydantoin derivatives have been shown to enhance their ability to induce apoptosis and inhibit cell proliferation. thebioscan.com Conversely, the introduction of hydrophilic groups can increase water solubility. ontosight.ai
The electronic properties of substituents also play a crucial role. Electron-donating groups have been observed to enhance the antimicrobial and anticancer properties of hydantoin derivatives, whereas electron-withdrawing groups may decrease activity. thebioscan.comresearchgate.net Furthermore, the presence of a free imide NH group in the hydantoin ring has been suggested to enhance binding to certain targets, such as the sodium channel. scispace.com
The following table summarizes the general influence of substituent types on the biological activity of hydantoin derivatives:
| Substituent Type | General Effect on Biological Activity | Reference |
| Aromatic/Alkyl Groups | Enhanced lipophilicity, potentially leading to improved membrane permeability and activity. | ontosight.aijddtonline.info |
| Bulky Aromatic Groups | Enhanced anticancer activity through increased apoptosis induction. | thebioscan.com |
| Electron-Donating Groups | Often enhances antimicrobial and anticancer properties. | thebioscan.comresearchgate.net |
| Electron-Withdrawing Groups | May reduce biological activity. | thebioscan.comresearchgate.net |
| Free Imide NH Group | Can enhance binding to specific biological targets. | scispace.com |
Modifications to the hydantoin core itself can profoundly impact how the molecule interacts with its biological target. thebioscan.com These modifications can range from the introduction of additional rings to create fused or spirocyclic systems to the replacement of atoms within the ring (isosteric replacement). nih.govnih.gov
Such alterations can change the molecule's three-dimensional shape, rigidity, and the spatial orientation of its functional groups, thereby influencing its binding affinity and selectivity for a particular target. thebioscan.com For example, the creation of spirohydantoins, where one of the carbon atoms of the hydantoin ring is part of another ring system, can introduce conformational constraints that may lock the molecule into a bioactive conformation. nih.govias.ac.in This can lead to enhanced potency and selectivity.
Isosteric replacements, such as substituting one of the carbonyl oxygens with a sulfur atom to form a thiohydantoin, can also significantly alter biological activity. nih.govresearchgate.net Thiohydantoins have demonstrated a wide range of biological effects, including anticancer and antiviral activities. researchgate.netresearchgate.net These modifications highlight the versatility of the hydantoin scaffold in the design of new therapeutic agents. nih.govresearchgate.net
Structure-Activity Relationships of Thiazole (B1198619) Substituents
The substituent at the 4-position of the thiazole ring plays a crucial role in modulating the biological activity of thiazole-containing compounds. In the case of 1-(4-Ethyl-2-thiazolyl)hydantoin, the ethyl group at this position is a key feature. SAR studies on various thiazole derivatives have shown that the size and nature of the substituent at the 4-position can affect activity. For some targets, it has been observed that substituents larger than a methyl group are tolerated, and lipophilic groups can lead to better results. nih.gov
For example, in a series of antimicrobial thiazole derivatives, the substitution at the 4-position of the thiazole ring with various aryl and hetaryl substituents was explored, indicating the importance of this position for activity. mdpi.com The specific nature of the substituent is critical, as a hydroxy derivative at this position showed better activity compared to a chloro derivative in one study. mdpi.com This suggests that electronic and hydrogen-bonding properties, in addition to size and lipophilicity, are important considerations for substituents at the 4-position.
The introduction of heterocyclic and aromatic substituents onto the thiazole moiety can lead to significant changes in biological activity. ijper.org These substituents can engage in additional binding interactions with the target protein, such as hydrogen bonds and hydrophobic interactions, thereby enhancing potency and selectivity. nih.govmdpi.com
For instance, the presence of a 3-pyridyl moiety at the 2-position of the thiazole ring was found to improve activity by 5- to 10-fold in one study due to the formation of an additional hydrogen bond. nih.gov Similarly, the introduction of phenyl rings at positions 4 and 5 of the thiazole ring has led to the development of selective COX-2 inhibitors. mdpi.com The electronic nature of these aromatic substituents is also important, with electron-withdrawing groups on a phenyl ring at the 4-position of the thiazole nucleus enhancing affinity in some cases. nih.gov
The following table presents examples of how different substituents on the thiazole ring can affect biological activity:
| Substituent and Position | Effect on Biological Activity | Reference |
| 3-Pyridyl at C2 | Improved activity due to additional hydrogen bonding. | nih.gov |
| Phenyl at C4 and C5 | Led to selective COX-2 inhibitors. | mdpi.com |
| Electron-withdrawing groups on phenyl at C4 | Enhanced affinity for some targets. | nih.gov |
| Adamantanyl at C4 | Showed good LOX inhibitory activity. | mdpi.com |
Interplay between Hydantoin and Thiazole Moieties in Hybrid Structures
The relative orientation of the hydantoin and thiazole rings, as well as the nature of the linker connecting them, can significantly influence the molecule's conformation and its ability to interact with biological targets. The hydantoin ring can act as a rigid scaffold, presenting the thiazole moiety and its substituents in a specific spatial arrangement for optimal target binding.
The electronic properties of both rings can also influence each other. For example, the electron-withdrawing nature of the hydantoin ring can affect the electron density of the attached thiazole ring, which in turn can modulate its reactivity and binding characteristics. The development of such hybrid molecules represents a powerful strategy in medicinal chemistry to explore new chemical space and design novel therapeutic agents with improved efficacy and selectivity. ias.ac.innih.gov
Biological Activities and Mechanistic Insights in Vitro Studies of 1 4 Ethyl 2 Thiazolyl Hydantoin and Its Analogs
Anticonvulsant Activity and Associated Mechanisms
Hydantoin (B18101) derivatives are well-established as anticonvulsant agents, with phenytoin (B1677684) being a primary example. pcbiochemres.comjddtonline.info Analogs of 1-(4-Ethyl-2-thiazolyl)hydantoin, which combine the hydantoin structure with a thiazole (B1198619) ring, have been investigated for their potential to treat epilepsy and other seizure-related disorders. ontosight.aibiointerfaceresearch.com The thiazolidinone moiety, a bioisostere of hydantoin, is also recognized in the design of novel anticonvulsant compounds. researchgate.netnih.gov
Modulatory Effects on Neuronal Targets (e.g., Ion Channels, Receptors)
The primary mechanism for many anticonvulsant drugs involves the modulation of voltage-gated ion channels to stabilize neuronal membranes and prevent the excessive, synchronized firing that leads to seizures.
Sodium Channels: A key mechanism for hydantoin-based anticonvulsants is the blockade of voltage-gated sodium channels. pcbiochemres.com By binding to the channel, these compounds limit the high-frequency repetitive firing of action potentials that is characteristic of a seizure. pcbiochemres.com Studies on hydantoin analogs show that interactions with the neuronal voltage-dependent sodium channel are a significant contributor to their anticonvulsant effect. researchgate.net For instance, in vitro binding assays performed on close analogs of new antiseizure drug candidates demonstrated moderate binding to the site 2 of the sodium channel. mdpi.com Oxidative stress, a condition implicated in epilepsy, can alter sodium channel inactivation, leading to prolonged action potentials and increased excitability, a process that can be counteracted by channel-blocking drugs. nih.gov
Calcium Channels: In addition to sodium channels, calcium channels play a role in the anticonvulsant activity of hydantoins. Phenytoin, for example, has been shown to enhance calcium binding to phospholipids (B1166683) in neuronal membranes, contributing to membrane stability. pcbiochemres.com Voltage-gated calcium channels, particularly the N-type and T-type, are crucial for neurotransmitter release and neuronal hyperexcitability and are considered important therapeutic targets. openneurologyjournal.comfrontiersin.org Some analog compounds have shown moderate binding affinity for L-type (Cav1.2) voltage-gated calcium channels at high concentrations in vitro. mdpi.com
Other Neuronal Targets: Research into various hydantoin and thiazole derivatives suggests additional mechanisms. Some compounds have been found to inhibit monoamine oxidase (MAO) in vitro, an enzyme involved in the metabolism of neurotransmitters. ffhdj.com Others may act by inhibiting GABA-α-oxoglutarate aminotransferase (GABA-T) or activating glutamate (B1630785) decarboxylase (GAD), which would increase the levels of the inhibitory neurotransmitter GABA. nih.gov
In Vitro Assays for Anticonvulsant Potential
The anticonvulsant potential of new chemical entities is initially assessed through a variety of in vitro and in silico methods before proceeding to in vivo animal models.
Receptor Binding Assays: These assays are fundamental for determining the mechanism of action. By using radiolabeled ligands, researchers can measure the affinity of a test compound for specific neuronal targets, such as sodium and calcium channels. researchgate.netmdpi.com These assays confirmed that certain hydantoin analogs bind to these channels, providing a quantitative measure of their interaction. researchgate.netmdpi.com
Enzyme Inhibition Assays: To investigate effects on neurotransmitter systems, in vitro assays measuring the inhibition of enzymes like monoamine oxidase (MAO) are employed. ffhdj.com Similarly, the activity of compounds on GABA-T and GAD can be quantified to assess their potential to modulate GABAergic neurotransmission. nih.gov
Molecular Docking: In silico molecular docking studies are used to predict the binding of a compound to its target receptor. These computational models help to visualize the interaction at the molecular level and can validate in vivo activity by showing how a compound fits into the binding pocket of a target like a GABA receptor or an ion channel. nih.gov
Antimicrobial Properties
The combination of thiazole and hydantoin rings has also yielded compounds with significant antimicrobial properties. ontosight.ai Thiazole derivatives, in particular, are a well-investigated class of heterocycles with broad-spectrum antibacterial and antifungal activity. mdpi.comminia.edu.eg
Antibacterial Activity: Spectrum and Potency
Analogs of this compound have demonstrated efficacy against both Gram-positive and Gram-negative bacteria. mdpi.com The potency is typically determined by measuring the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.
Gram-Positive Bacteria: Certain thiazole derivatives have shown significant activity against Gram-positive bacteria, particularly Staphylococcus aureus. minia.edu.egnih.gov Some analogs exhibited several-fold better activity than the reference drug ciprofloxacin, with MIC values as low as 0.05 µg/mL. minia.edu.egnih.gov
Gram-Negative Bacteria: Thiazole analogs have also been effective against Gram-negative strains. mdpi.com For example, some substituted ethylidenehydrazinylidene-1,3-thiazol-4-ones showed significant activity against Pseudomonas aeruginosa, with one compound having an MIC of 1.12 µg/mL, which compares favorably to ciprofloxacin. researchgate.net Other studies have noted promising activity against Escherichia coli. minia.edu.egnih.gov
The table below summarizes the antibacterial activity of selected thiazole and hydantoin analogs from various studies.
| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |
| (Z)-3-benzyl-4-(4-bromophenyl)-2-[(E)-(1-phenylethylidene)hydrazono]-2,3-dihydrothiazole | Staphylococcus aureus | 0.05 - 0.4 | minia.edu.egnih.gov |
| Thiazole-pyrazoline hybrid | Pseudomonas aeruginosa | 8.25 | nih.gov |
| Thiazole-pyrazoline hybrid | Staphylococcus aureus | 8.25 | nih.gov |
| Thiazole-pyrazoline hybrid | Bacillus subtilis | 8.25 | nih.gov |
| Substituted ethylidenehydrazinylidene-1,3-thiazol-4-one | Pseudomonas aeruginosa | 1.12 | researchgate.net |
| Thiazolidine-2,4-dione-based hybrid | Gram-positive strains | 3.91 - 15.63 | nih.gov |
Created by Gemini
Antifungal Activity: Efficacy Against Fungal Pathogens
Hydantoin and thiazole derivatives have also been explored for their effectiveness against fungal pathogens. ontosight.airesearchgate.net
Activity Against Candida albicans: This opportunistic pathogenic yeast is a common target in antifungal research. Studies on 1,2,4-triazole (B32235) derivatives, which are structurally related to thiazoles, have shown excellent activity against C. albicans, with some compounds having MIC values ranging from less than 0.063 to 32 µg/mL. ekb.eg Certain pyrazole-thiazolidinone hybrids also demonstrated high activity against C. albicans, with an MIC of 12.5 µg/mL. nih.gov
Activity Against Other Fungi: Hydantoin cyclohexyl sulfonamide derivatives have been evaluated against the plant pathogen Botrytis cinerea, with some compounds showing EC50 values comparable to the commercial fungicide boscalid. researchgate.net S-triazine derivatives have shown moderate growth inhibition of Cryptococcus neoformans. nih.gov
The table below presents the antifungal activity of selected analogs.
| Compound Class | Fungal Strain | MIC / EC50 (µg/mL) | Reference |
| 1,2,4-Triazole derivative | Candida albicans | <0.063 - 32 | ekb.eg |
| Pyrazole-thiazolidinone hybrid | Candida albicans | 12.5 | nih.gov |
| Hydantoin cyclohexyl sulfonamide derivative | Botrytis cinerea | EC50 ≈ 1.72 | researchgate.net |
| s-Triazine derivative | Cryptococcus neoformans | ~30% inhibition at 32 µg/mL | nih.gov |
| s-Triazine derivative | Candida albicans | ~25% inhibition at 32 µg/mL | nih.gov |
Created by Gemini
Antiviral Activity: Inhibition of Viral Replication In Vitro
The antiviral potential of hydantoin-containing compounds has been demonstrated against several types of viruses, with in vitro studies providing insight into their mechanisms of action. researchgate.net
Anti-enterovirus Activity: Research has shown that hydantoin inhibits enterovirus replication through a dual mechanism that is concentration-dependent. kuleuven.benih.gov At lower concentrations, it primarily inhibits viral morphogenesis and assembly, while at higher concentrations, it also inhibits viral RNA synthesis. kuleuven.benih.gov
Anti-herpes Simplex Virus (HSV-1) Activity: Studies on structurally related 1,2,3-triazole derivatives have identified compounds that are effective against HSV-1. nih.gov These compounds did not affect viral DNA replication but significantly inhibited the expression of essential viral proteins like ICP0 and ICP4, indicating a mechanism of action different from that of acyclovir. nih.gov
Anti-hepatitis C Virus (HCV) Activity: Patents have been filed for hydantoin and thiohydantoin derivatives as potential treatments for Hepatitis C, citing their activity as HCV replication inhibitors. google.com
Anticancer Activity and Molecular Mechanisms
Hydantoin derivatives have garnered significant attention for their potential as anticancer agents, although this area remains less explored than their other pharmacological properties. iiarjournals.orguj.edu.pl Studies on various analogs have revealed activities spanning cytotoxicity against multiple cancer cell lines to the modulation of complex signaling pathways involved in tumor growth and survival. semanticscholar.orgekb.eg
A wide range of hydantoin analogs have demonstrated significant cytotoxic and antiproliferative effects against various human cancer cell lines. The potency of these compounds is often dependent on the specific substitutions on the hydantoin ring and the cancer cell type being tested. researchgate.netnih.gov For example, a study on new hydantoin derivatives revealed that a compound bearing a tert-butyl group (Compound 6) showed high cytotoxic potency against cervical (HeLa), colorectal (LS174T), and lung (A549) cancer cell lines, with IC₅₀ values between 10.08 and 15.86 µM. researchgate.net In another study, 2-thioxoimidazolidin-4-one derivatives (compounds 6 and 8a) exhibited superior cytotoxic activity against breast (MCF-7), liver (HepG2), and lung (A549) cancer cells when compared to standard drugs like sorafenib (B1663141) and erlotinib. nih.gov
Spirohydantoin derivatives have also been shown to possess cytotoxic activity against ovarian, breast, and leukemia cell lines. iiarjournals.org Similarly, novel 5-phenyl-4,5-dihydro-1,3,4-thiadiazole analogues, which are structurally related, have shown significant growth suppression in lung (A549), ovarian (SK-OV-3), skin (SK-MEL-2), and colon (HCT15) cancer cell lines. nih.gov The antiproliferative effects of some imidazolone (B8795221) derivatives were found to be potent, with IC₅₀ values as low as 7.78 µM in mouse T-lymphoma cells. mdpi.com These findings underscore the broad potential of hydantoin-based structures as a source of new anticancer compounds.
Table 1: Cytotoxic and Antiproliferative Activity of Selected Hydantoin Analogs and Related Compounds
| Compound Type | Cancer Cell Line(s) | Reported Activity (IC₅₀) | Source |
|---|---|---|---|
| Hydantoin derivative (tert-butyl group) | HeLa, LS174T, A549 | 10.08 - 15.86 µM | researchgate.net |
| 2-Thioxoimidazolidin-4-one derivatives | MCF-7, HepG2, A549 | Superior to sorafenib/erlotinib | nih.gov |
| 5-Arylideneimidazolone derivative | MDR Mouse T-lymphoma | 10.82 µM | mdpi.com |
| Rhodanine (B49660) derivative (BTR-1) | CEM (leukemia) | <10 µM | nih.gov |
| 5-phenyl-4,5-dihydro-1,3,4-thiadiazole analogue | SK-MEL-2 (skin) | 4.27 µg/ml | nih.gov |
| Thiazolyl-coumarinyl pyrazole (B372694) hybrid | Huh-7, HepG-2 (liver) | Notable antiproliferative effects | nih.gov |
A primary mechanism through which many anticancer drugs exert their effect is by inducing programmed cell death, or apoptosis, and by halting the cell division cycle. ekb.egspandidos-publications.com Hydantoin derivatives have been shown to effectively trigger these processes in cancer cells. For instance, a highly potent hydantoin analog was found to activate caspases, key enzymes in the apoptotic cascade, and cause cell cycle arrest in the G0/G1 phase. researchgate.net Similarly, certain spirohydantoin compounds induce dose- and time-dependent apoptosis in human leukemic cell lines. iiarjournals.org
The specific phase of cell cycle arrest can vary between different analogs. Novel 2-thioxoimidazolidin-4-one derivatives were found to cause cell accumulation in the pre-G1 phase and arrest at the G2/M phase in MCF-7 breast cancer cells. nih.govmdpi.com This arrest was associated with an increase in the tumor suppressor protein p53 and a higher Bax/Bcl-2 ratio, which promotes apoptosis. nih.gov In contrast, another rhodanine derivative was reported to block DNA replication by inducing an S phase arrest, which subsequently led to apoptosis. nih.gov These studies demonstrate that hydantoin-based compounds can intervene at multiple checkpoints in the cell cycle, ultimately leading to the demise of cancer cells. wikipedia.orgnih.gov
The deregulation of protein kinase signaling pathways is a hallmark of many cancers. google.com Consequently, inhibiting specific kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), has become a major strategy in cancer therapy. nih.govresearchgate.net EGFR is involved in cell proliferation, while VEGFR-2 is crucial for angiogenesis, the formation of new blood vessels that supply tumors. nih.govresearchgate.net
Several studies have identified hydantoin and its analogs as potent inhibitors of these key kinases. A series of 5,5-diphenylhydantoin derivatives showed inhibitory activity against both EGFR and VEGFR2, with some compounds demonstrating IC₅₀ values in the nanomolar range. semanticscholar.org Importantly, some novel 2-thioxoimidazolidin-4-one derivatives have been identified as dual inhibitors, effectively targeting both EGFR and VEGFR-2 simultaneously. nih.gov Compounds 6 and 8a from this series showed better inhibitory activity against both kinases than the reference drugs sorafenib and erlotinib. nih.gov This dual-inhibition approach is a promising strategy to combat tumor growth and angiogenesis concurrently. ekb.eg Molecular docking studies have further supported these findings, predicting favorable binding patterns of these compounds within the active sites of EGFR and VEGFR-2. ekb.egnih.gov Beyond these, the PI3K/AKT pathway, another critical cell survival pathway, has also been shown to be inhibited by 2-thioxoimidazolidin-4-one derivatives. mdpi.com
A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), where cancer cells become resistant to a variety of anticancer drugs. uj.edu.plmdpi.com A primary mechanism behind MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp or ABCB1), which function as drug efflux pumps, actively removing chemotherapeutic agents from the cell and reducing their efficacy. iiarjournals.orgnih.gov
Hydantoin derivatives have emerged as promising modulators of the ABCB1 transporter. An extensive study of thirty hydantoin compounds found that several derivatives could significantly inhibit the function of the ABCB1 pump. iiarjournals.orguj.edu.pl These compounds increased the intracellular accumulation of rhodamine 123, a known P-gp substrate, in multidrug-resistant mouse lymphoma cells. uj.edu.pl Furthermore, some of these hydantoins demonstrated a synergistic effect when co-administered with the chemotherapy drug doxorubicin, effectively re-sensitizing the resistant cells to its cytotoxic effects. iiarjournals.orguj.edu.pl Mechanistic studies on related imidazolone derivatives suggest that these compounds act as competitive inhibitors, likely competing with anticancer drugs for the same binding site on the P-glycoprotein transporter. mdpi.com This modulation of efflux pumps represents a key strategy to overcome clinical drug resistance.
Table 2: Activity of Selected Hydantoin Analogs on ABCB1 Efflux Pump
| Compound(s) | Cell Line | Observed Effect | Source |
|---|---|---|---|
| SZ-7, LL-9, BS-1, MN-3, P3, RW-15b, AD-26, RW-13, AD-29, KF-2 | MDR1-transfected mouse lymphoma | Significantly increased retention of rhodamine 123 | iiarjournals.orguj.edu.pl |
| AD-26, AD-29, RW-13, KF-2, BS-1, MN-3, RW-15b, JH-63 | MDR1-transfected mouse lymphoma | Synergistic effect with doxorubicin | iiarjournals.orguj.edu.pl |
| 5-arylideneimidazolone derivatives (11 & 18) | ABCB1-overexpressing T-lymphoma | 1.38–1.46 fold stronger efflux pump inhibition than verapamil | mdpi.com |
| Arylpiperazine derivatives of hydantoin | P-gp overexpressing mouse T-lymphoma | Inhibition of the MDR efflux pump P-glycoprotein | researchgate.net |
Cellular homeostasis is maintained by a balance between the production of reactive oxygen species (ROS) and their removal by antioxidant systems. frontiersin.org At high concentrations, ROS can induce significant cellular damage, including DNA strand breaks and lipid peroxidation, ultimately triggering apoptosis. nih.govfrontiersin.org Some anticancer strategies leverage this by using agents that increase ROS production within cancer cells.
Compound Reference Table
| Abbreviation/Name | Full Chemical Name |
|---|---|
| This compound | 1-(4-Ethyl-2-thiazolyl)imidazolidine-2,4-dione |
| EGFR | Epidermal Growth Factor Receptor |
| VEGFR-2 | Vascular Endothelial Growth Factor Receptor 2 |
| P-glycoprotein/ABCB1 | P-glycoprotein 1 / ATP-binding cassette sub-family B member 1 |
| ROS | Reactive Oxygen Species |
| BTR-1 | 5-Benzilidene-3-ethyl rhodanine |
| HeLa | Human cervical adenocarcinoma cell line |
| LS174T | Human colorectal adenocarcinoma cell line |
| A549 | Human lung epithelial carcinoma cell line |
| MCF-7 | Human breast adenocarcinoma cell line |
| HepG2 | Human liver hepatocellular carcinoma cell line |
Enzyme Inhibition Profiles
Inhibition of Dihydroorotate (B8406146) Dehydrogenase (DHODH)
Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine (B1678525) synthesis pathway, catalyzing the conversion of dihydroorotate to orotate. nih.govhaematologica.org This pathway is crucial for the production of pyrimidine nucleobases, which are essential building blocks for DNA and RNA, as well as cofactors for the synthesis of glycoproteins, glycolipids, and phospholipids. haematologica.org The mammalian DHODH is located in the inner mitochondrial membrane and is linked to the electron transport chain. nih.govuib.no
Inhibition of DHODH has emerged as a therapeutic strategy for various diseases, including autoimmune disorders and cancer. haematologica.orguib.no Notably, DHODH inhibitors have been shown to induce differentiation in acute myeloid leukemia (AML) cells, representing a promising approach to overcome the differentiation blockade characteristic of this disease. nih.govhaematologica.org The mechanism of action involves the depletion of uridine (B1682114) monophosphate (UMP), which can be rescued by the addition of exogenous uridine, confirming that the primary effect is due to interference with pyrimidine biosynthesis. researchgate.net
Several classes of DHODH inhibitors have been developed, including well-known compounds like leflunomide (B1674699) and brequinar. nih.gov Research into novel inhibitors has led to the exploration of various chemical scaffolds. For instance, a series of compounds based on a 4-hydroxy-1,2,5-oxadiazol-3-yl (hydroxyfurazanyl) scaffold have been designed and shown to inhibit rat liver DHODH. nih.gov Molecular modeling studies suggest that these compounds may bind to the enzyme in a manner similar to brequinar, with their potency influenced by substitutions on the biphenyl (B1667301) moiety that enhance interactions within the ubiquinone channel. nih.gov
While specific studies on the direct inhibition of DHODH by this compound are not detailed in the provided search results, the broader context of hydantoin and thiohydantoin derivatives in enzyme inhibition is relevant. For example, various hydantoin derivatives have been investigated for their diverse pharmacological activities, including as enzyme inhibitors. researchgate.netresearchgate.net
Table 1: Examples of DHODH Inhibitors and their Characteristics
| Inhibitor | Type/Class | Key Findings |
| Leflunomide | Approved Drug | Weak inhibitor of DHODH (IC50, ~5 μM); used for rheumatoid arthritis. nih.gov |
| Teriflunomide | Approved Drug | Active metabolite of leflunomide; approved for multiple sclerosis. nih.gov |
| Brequinar | Investigational Drug | Well-known DHODH inhibitor; serves as a reference compound in inhibitor design. nih.gov |
| ASLAN003 | Investigational Drug | Induces terminal differentiation in AML cells. haematologica.org |
| ML390 | Investigational Compound | Leads to the accumulation of the upstream metabolite dihydroorotate (DHO). researchgate.net |
| Hydroxyfurazanyl derivatives | Investigational Compounds | Potency is dependent on the substitution pattern at the biphenyl system. nih.gov |
Beta-Secretase (BACE) Inhibition and Amyloid Precursor Protein (APP) Processing Modulation
Beta-secretase 1 (BACE1), a type I transmembrane aspartic protease, plays a critical role in the amyloidogenic pathway of amyloid precursor protein (APP) processing. google.comnih.govnih.gov It is the primary enzyme responsible for the initial cleavage of APP, a step that is rate-limiting in the production of amyloid-beta (Aβ) peptides. google.com The accumulation of Aβ peptides is a central event in the pathogenesis of Alzheimer's disease (AD). nih.gov Therefore, inhibiting BACE1 is a major therapeutic target for reducing Aβ production and potentially treating AD. google.comnih.gov
BACE1 cleaves APP to generate a soluble N-terminal fragment (sAPPβ) and a membrane-bound C-terminal fragment (C99). google.comnih.gov The C99 fragment is subsequently cleaved by γ-secretase to release Aβ peptides of varying lengths. google.comnih.gov BACE1 is predominantly expressed in neurons and is localized in acidic intracellular compartments like endosomes and the trans-Golgi network, where its enzymatic activity is optimal. nih.gov
The development of BACE1 inhibitors has been an intensive area of research. nih.gov While specific data on this compound as a BACE inhibitor is not available in the provided results, the patent literature describes various hydantoin derivatives that modulate BACE-mediated APP processing. google.com These compounds are designed to inhibit BACE-1 and thereby reduce the production of Aβ. google.com The general strategy of BACE1 inhibition has been validated by genetic studies; for instance, a rare mutation in the BACE1 cleavage site of APP leads to a significant reduction in Aβ production and a lower risk of developing AD. nih.gov However, the development of BACE1 inhibitors has faced challenges, with some clinical trials reporting a lack of efficacy and adverse effects, potentially due to the inhibition of other BACE1 substrates involved in normal neuronal function. uni-muenchen.de
Table 2: Key Aspects of BACE1 Inhibition
| Aspect | Description |
| Enzyme | Beta-secretase 1 (BACE1), an aspartic protease. google.comnih.gov |
| Function | Initiates the cleavage of Amyloid Precursor Protein (APP). google.comnih.gov |
| Pathological Role | Rate-limiting step in the production of amyloid-beta (Aβ) peptides, which form plaques in Alzheimer's disease. google.com |
| Therapeutic Goal | Inhibition of BACE1 to reduce Aβ production. nih.gov |
| Challenges | Potential for off-target effects due to inhibition of other BACE1 substrates. uni-muenchen.de |
Other Relevant Enzyme Targets
Hydantoin and its analogs, including thiohydantoin derivatives, have been shown to interact with a variety of other enzymes beyond DHODH and BACE1. The versatility of the hydantoin scaffold allows for modifications that can target different enzymatic active sites. researchgate.netekb.eg
One such target is ecto-5'-nucleotidase (e5'NT) , an enzyme that is overexpressed in certain pathological conditions, including cancer. A series of azomethine-thioxoimidazolidinone derivatives, which are related to thiohydantoins, have been synthesized and evaluated as inhibitors of human and rat e5'NT. rsc.org Some of these compounds displayed potent and selective inhibition of the human isoform of the enzyme. rsc.org
In the context of cancer therapy, hydantoin derivatives have been investigated as dual-acting agents. For example, certain derivatives have shown inhibitory activity against both Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) , two key kinases involved in cancer cell proliferation and angiogenesis. ekb.eg Structure-activity relationship studies have indicated that substitutions on the hydantoin core can significantly enhance their anticancer efficacy. ekb.eg
Furthermore, hydantoin-related structures have been explored as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B) , a negative regulator of the insulin (B600854) signaling pathway, making it a target for the treatment of diabetes. researchgate.net Additionally, some thiazolidinedione derivatives, which share structural similarities with hydantoins, have been hybridized with other molecules to target bacterial enzymes like DNA gyrase and topoisomerase IV . mdpi.com
Finally, some compounds with a hydantoin-like core structure have been implicated as immunoregulatory agents through the modulation of the enzyme indoleamine 2,3-dioxygenase (IDO) , which is involved in immune tolerance. google.comgoogle.com
Table 3: Other Enzyme Targets of Hydantoin and its Analogs
| Enzyme Target | Therapeutic Area | Key Findings |
| Ecto-5'-nucleotidase (e5'NT) | Cancer, Inflammation | Azomethine-thioxoimidazolidinone derivatives show potent and selective inhibition. rsc.org |
| EGFR and VEGFR-2 | Cancer | Certain hydantoin derivatives exhibit dual inhibitory activity. ekb.eg |
| Protein Tyrosine Phosphatase 1B (PTP1B) | Diabetes | Hydantoin scaffold explored for PTP1B inhibition. researchgate.net |
| DNA Gyrase / Topoisomerase IV | Bacterial Infections | Thiazolidinedione hybrids designed to target these bacterial enzymes. mdpi.com |
| Indoleamine 2,3-dioxygenase (IDO) | Cancer, Immune Disorders | Implicated as immunoregulatory agents. google.comgoogle.com |
Anti-inflammatory Potential and Immunomodulatory Effects
In Vitro Assessments of Anti-inflammatory Activity
Hydantoin and its analogs, particularly thiohydantoin derivatives, have been the subject of research for their anti-inflammatory properties. researchgate.netnih.gov In vitro studies are crucial for the initial assessment of the anti-inflammatory potential of these compounds and for elucidating their mechanisms of action.
One common in vitro model for assessing anti-inflammatory activity involves the use of lipopolysaccharide (LPS)-induced inflammation in cell lines such as BV2 microglia. researchgate.net LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of the inflammatory response. In a study involving 1-(4-(Dimethylamino)phenyl)-3,4-diphenyl-1H-pyrrole-2,5-dione analogues, which share a core structural motif with hydantoins, the compounds were evaluated for their ability to suppress the production of nitric oxide (NO), a pro-inflammatory mediator, in LPS-stimulated BV2 cells. researchgate.netmdpi.com
The anti-inflammatory activity of thiohydantoin derivatives has also been explored. For example, a series of 1,3-disubstituted-2-thiohydantoin analogues were synthesized and evaluated for their anti-inflammatory activity. nih.gov The structural modifications, such as the introduction of a methyl-propionate group, were found to have a substantial effect on the anti-inflammatory activity. nih.gov In some cases, the activity of these synthetic compounds was comparable to that of the well-known anti-inflammatory drug celecoxib. nih.gov
Mechanisms of Immunomodulation
The immunomodulatory effects of compounds related to this compound are linked to their ability to influence key pathways in the immune response. As mentioned previously, some hydantoin-related compounds have been identified as immunoregulatory agents that modulate the enzyme indoleamine 2,3-dioxygenase (IDO). google.comgoogle.com IDO is an enzyme that plays a critical role in creating an immunosuppressive environment by depleting the essential amino acid tryptophan. This mechanism is exploited by some tumors to evade the immune system. Therefore, inhibitors of IDO are being investigated as a way to enhance anti-tumor immunity.
Furthermore, the anti-inflammatory effects observed in vitro suggest that these compounds may modulate signaling pathways involved in the production of inflammatory mediators. For instance, the suppression of NO production in LPS-stimulated microglia indicates an interference with the inflammatory cascade, potentially through the inhibition of inducible nitric oxide synthase (iNOS) or upstream signaling molecules. researchgate.netmdpi.com
While the precise mechanisms of immunomodulation for this compound itself are not fully elucidated in the provided information, the activities of its analogs suggest that it may exert its effects through the modulation of key enzymes involved in inflammation and immune tolerance.
Other Investigated Biological Activities (In Vitro)
Beyond their primary applications, this compound and its structural analogs have been explored for a range of other biological effects in laboratory settings. These investigations have unveiled potential activities spanning antiviral, metabolic, cardiovascular, and other therapeutic areas.
Derivatives of hydantoin and thiazole have demonstrated potential as anti-HIV agents in various in vitro assays. The core structures are seen as valuable scaffolds for the development of novel antiviral drugs. researchgate.net While specific studies on this compound are not extensively detailed in the provided literature, the broader class of thiazole derivatives has been noted for its anti-HIV properties. researchgate.net Research into related compounds, such as N-(2-phenethyl)-N'-(2-thiazolyl)thiourea, has identified specific inhibitory activity against HIV-1 reverse transcriptase (RT). researchgate.net
| Compound Class | Assay Type | Target | Key Findings |
| Thiazole Derivatives | Cell-based assays | HIV Replication | Inhibition of viral replication in cell cultures. researchgate.net |
| Thiohydantoins | Enzyme inhibition assays | HIV-1 Reverse Transcriptase | Specific inhibition of RT enzyme activity. researchgate.net |
| Hydantoin Derivatives | General screening | Broad anti-HIV activity | Identified as a class with potential anti-HIV properties. uj.edu.pliiarjournals.org |
This table presents generalized findings for the broader classes of compounds due to the absence of specific data for this compound.
The potential for hydantoin derivatives to influence lipid levels has been noted. uj.edu.pliiarjournals.org Thiazolidinedione derivatives, which share structural similarities with hydantoin-based compounds, have been investigated for their hypolipidemic and hypoglycemic activities. researchgate.net These effects are often linked to the activation of peroxisome proliferator-activated receptors (PPARs), which play a key role in lipid and glucose metabolism. nih.gov The investigation into novel thiazolidinedione derivatives containing a thiazole ring highlights the ongoing interest in these scaffolds for managing dyslipidemia. researchgate.net
| Compound Class | Proposed Mechanism | Potential Effect |
| Hydantoin Derivatives | Not specified | Hypolipidemic activity. uj.edu.pliiarjournals.org |
| Thiazolidinediones | PPAR activation | Lowering of lipid levels. researchgate.netnih.gov |
This table is based on activities observed in related compound classes, as specific in vitro hypolipidemic data for this compound was not available.
The hydantoin and thiazole moieties are present in compounds investigated for cardiovascular effects. Hydantoin derivatives have been generally cited for possessing potential antiarrhythmic and antihypertensive activities. uj.edu.pliiarjournals.org Similarly, synthetic thiazole derivatives have been explored for these properties, indicating the potential of this heterocyclic ring system in the development of cardiovascular drugs. researchgate.net
| Compound Moiety | Investigated Biological Property |
| Hydantoin | Antiarrhythmic, Antihypertensive. uj.edu.pliiarjournals.org |
| Thiazole | Antiarrhythmic, Antihypertensive. researchgate.net |
This table summarizes the potential cardiovascular properties associated with the core structures, pending specific studies on this compound.
While direct evidence for antitussive and cytoprotective activities of this compound is limited in the provided search results, the broader family of hydantoin derivatives has been associated with a wide range of pharmacological effects. The cytoprotective effects of some related compounds can be inferred from studies on their ability to mitigate cellular damage in various models, although specific antitussive data is not prominent.
Nonsteroidal selective androgen receptor modulators (SARMs) represent a significant area of research, with some candidates featuring a hydantoin-derived structure. researchgate.net These compounds are designed to selectively target androgen receptors, aiming to produce anabolic effects in muscle and bone with reduced androgenic side effects. researchgate.netscience.gov The core principle of SARMs is to modulate the receptor's function, which can be influenced by the specific chemical structure of the ligand. nih.gov Hydantoin-based SARMs have been a subject of interest in the development of new therapeutics for conditions like muscle wasting and osteoporosis. researchgate.net
| Compound Class | Target | Therapeutic Goal |
| Hydantoin-derived SARMs | Androgen Receptor (AR) | Tissue-selective anabolic activity. researchgate.netscience.gov |
This table reflects the general role of hydantoin structures in the context of SARM development.
The search for new antitubercular agents has led to the investigation of various heterocyclic compounds. Notably, 5-arylidene-2-thiohydantoins have demonstrated in vitro activity against Mycobacterium tuberculosis. iiarjournals.org This suggests that the hydantoin ring can serve as a scaffold for developing new drugs to combat tuberculosis. Further research into thiadiazole derivatives has also yielded compounds with significant activity against Mycobacterium tuberculosis strain H37Rv. nih.gov
| Compound Class | Target Organism | Key Finding |
| 5-Arylidene-2-thiohydantoins | Mycobacterium tuberculosis | In vitro antimycobacterial activity. iiarjournals.org |
| 2-Aryl-1,3,4-thiadiazole derivatives | Mycobacterium tuberculosis H37Rv | Good activity with MIC < 6.25 µg/mL. nih.gov |
This table highlights the antitubercular potential of related hydantoin and thiazole-containing structures.
Corrosion Inhibition Properties
While direct experimental studies on the corrosion inhibition properties of this compound are not extensively documented in the reviewed literature, the potential of this compound as a corrosion inhibitor can be inferred from the well-established activities of its constituent chemical moieties: the thiazole ring and the hydantoin ring. Organic compounds containing heteroatoms such as nitrogen, sulfur, and oxygen, along with π-electrons, are known to be effective corrosion inhibitors. scispace.comresearchgate.net They function by adsorbing onto the metal surface, creating a protective film that isolates the metal from the corrosive environment. scispace.com The mechanism of this adsorption can be physical (electrostatic interactions), chemical (coordinate bond formation between heteroatom lone pairs and vacant metal d-orbitals), or a combination of both. bohrium.com
The effectiveness of these organic inhibitors is often evaluated using electrochemical techniques such as potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS), as well as gravimetric (weight loss) methods. researchgate.netbohrium.com Adsorption characteristics are typically analyzed using adsorption isotherms, such as the Langmuir or Temkin models, to understand the inhibitor-metal surface interaction. eurjchem.comhep.com.cnmdpi.com
Thiazole derivatives are recognized as effective corrosion inhibitors for various metals, particularly for steel in acidic environments like hydrochloric acid (HCl) and sulfuric acid (H₂SO₄). scispace.comeurjchem.com The presence of both sulfur and nitrogen atoms, along with the aromatic thiazole ring, facilitates strong adsorption onto the metal surface. scispace.comsemanticscholar.org
Research indicates that thiazole inhibitors generally act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. eurjchem.com Their inhibition efficiency typically increases with concentration. eurjchem.com The specific substituents on the thiazole ring play a crucial role in modulating the inhibition performance by altering the electron density on the molecule, which in turn affects the strength of its interaction with the metal surface. semanticscholar.orgresearchgate.net Quantum chemical studies using Density Functional Theory (DFT) are often employed to correlate molecular properties like the energy of the Highest Occupied Molecular Orbital (E_HOMO) and Lowest Unoccupied Molecular Orbital (E_LUMO) with inhibition efficiency. semanticscholar.orgresearchgate.netbohrium.com
The following table summarizes findings for some representative thiazole derivatives:
Table 1: Corrosion Inhibition Data for Selected Thiazole Derivatives| Inhibitor | Metal | Corrosive Medium | Max. Inhibition Efficiency (%) | Technique(s) Used | Adsorption Isotherm | Ref |
|---|---|---|---|---|---|---|
| 5-phenylazo-2-thioxo-thiazolidin-4-one derivatives | C-steel | 1 M H₂SO₄ | Not specified, efficiency increases with concentration | Weight loss, Galvanostatic Polarization | Temkin | eurjchem.com |
| 2-(1,3,4-thiadiazole-2-yl)pyrrolidine (2-TP) | Mild Steel | 1 M HCl | 94.6% at 0.5 mM | Weight loss, PDP, EIS | Langmuir | bohrium.com |
Corrosion Inhibition by Hydantoin Derivatives
Hydantoin and its derivatives have also demonstrated significant potential as corrosion inhibitors for mild steel in acidic media. researchgate.netresearchgate.netsemanticscholar.org The presence of two nitrogen atoms and two carbonyl oxygen atoms in the hydantoin ring provides multiple active centers for adsorption onto the metal surface. researchgate.netsemanticscholar.org
Studies on hydantoin derivatives show that they generally function as mixed-type inhibitors. researchgate.netigi-global.comkfupm.edu.sa The inhibition efficiency is dependent on the inhibitor's concentration and the molecular structure. semanticscholar.org For instance, the introduction of electron-donating groups can enhance the inhibition performance by increasing the electron density at the adsorption sites. semanticscholar.org Like thiazoles, the adsorption of hydantoin derivatives on metal surfaces often follows the Langmuir or Temkin adsorption isotherm, indicating the formation of a protective monolayer. researchgate.netigi-global.comkfupm.edu.sa Theoretical calculations are also used to support experimental findings and elucidate the inhibition mechanism at a molecular level. researchgate.netigi-global.comkfupm.edu.sa
The table below presents research findings for various hydantoin derivatives as corrosion inhibitors.
Table 2: Corrosion Inhibition Data for Selected Hydantoin Derivatives| Inhibitor | Metal | Corrosive Medium | Max. Inhibition Efficiency (%) | Technique(s) Used | Adsorption Isotherm | Ref |
|---|---|---|---|---|---|---|
| Hydantoin (HDT) | 20# steel | 1 M HCl | ~90% (estimated from graph) | Gravimetric, PDP, EIS | Not specified | semanticscholar.org |
| Allantoin (ALT) | 20# steel | 1 M HCl | 96.12% | Gravimetric, PDP, EIS | Not specified | semanticscholar.org |
| Various Hydantoin Substituents | Mild Steel | HNO₃ and NaOH | Not specified | Weight loss, PDP, Thermometric | Temkin | researchgate.netigi-global.comkfupm.edu.sa |
Based on the established anticorrosive properties of both thiazole and hydantoin rings, it is scientifically plausible to predict that This compound would exhibit notable corrosion inhibition properties. The molecule combines the sulfur and nitrogen heteroatoms of the thiazole ring with the nitrogen and oxygen heteroatoms of the hydantoin ring, presenting multiple, synergistic sites for strong adsorption onto a metal surface. This would likely lead to the formation of a stable, protective film, thereby impeding the corrosion process in acidic environments.
Computational and Theoretical Investigations of 1 4 Ethyl 2 Thiazolyl Hydantoin
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are fundamental to predicting the behavior of a molecule. By solving the Schrödinger equation for a given molecular system, a wealth of information about its electronic structure and properties can be obtained.
Density Functional Theory (DFT) Studies on Molecular Properties
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. researchgate.netphyschemres.org It has been successfully applied to study various molecular properties of heterocyclic compounds. ekb.egacs.org For 1-(4-Ethyl-2-thiazolyl)hydantoin, DFT calculations, often employing hybrid functionals like B3LYP with appropriate basis sets, can be used to optimize the molecular geometry and predict various properties. researchgate.netekb.eg
Natural Bond Orbital (NBO) analysis, a method used to study hyperconjugative interactions and intramolecular charge transfer, can provide insights into the molecule's stability. rsc.org The analysis of donor-acceptor interactions within the molecule helps in understanding the delocalization of electron density. rsc.org
Table 1: Calculated Molecular Properties of Thiazole (B1198619) Derivatives from DFT Studies
| Property | Description | Significance |
| Total Energy | The total electronic energy of the optimized molecular structure. | Indicates the stability of the molecule. |
| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility and intermolecular interactions. |
| Polarizability | The ease with which the electron cloud can be distorted by an external electric field. | Relates to the molecule's response to its environment and non-linear optical properties. researchgate.net |
| Hyperpolarizability | A measure of the non-linear response of the molecule to an electric field. | Important for predicting potential applications in non-linear optics. |
Frontier Molecular Orbital (FMO) Analysis and Reactivity Descriptors
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. d-nb.info The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. researchgate.netbhu.ac.in The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. bhu.ac.inresearchgate.net A smaller gap suggests higher reactivity. rsc.org
From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the molecule's reactivity. physchemres.org
Table 2: Reactivity Descriptors Derived from FMO Analysis
| Descriptor | Formula | Interpretation |
| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |
| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the molecule's ability to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | A measure of the molecule's resistance to change in its electron distribution. |
| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating higher reactivity. |
| Electrophilicity Index (ω) | ω = χ2 / (2η) | A measure of the molecule's ability to act as an electrophile. |
Note: These descriptors provide a quantitative basis for comparing the reactivity of different molecules.
Electrostatic Potential Surfaces and Charge Distribution
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. bhu.ac.inresearchgate.net The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing different potential values. Typically, red regions indicate negative potential (electron-rich areas, susceptible to electrophilic attack), while blue regions represent positive potential (electron-poor areas, susceptible to nucleophilic attack). acs.orgresearchgate.net
For a molecule like this compound, the MEP surface would likely show negative potential around the oxygen and nitrogen atoms of the hydantoin (B18101) ring and the nitrogen and sulfur atoms of the thiazole ring, indicating these are likely sites for hydrogen bond acceptance. researchgate.netrsc.org Positive potential would be expected around the hydrogen atoms. bhu.ac.in This information is critical for understanding intermolecular interactions, including those with biological receptors.
Molecular Docking and Receptor-Ligand Interaction Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netrsc.org It is widely used in drug discovery to predict how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme. mdpi.com
Prediction of Binding Modes and Affinities to Biological Targets
Molecular docking simulations can predict the binding mode and estimate the binding affinity of a ligand to a specific biological target. ekb.eg The process involves placing the ligand in the binding site of the receptor and evaluating the interaction energy for different conformations and orientations. The resulting docking score provides an estimate of the binding affinity, with lower scores generally indicating a more favorable interaction. mdpi.com
For this compound, docking studies could be performed against various potential targets, such as kinases or other enzymes implicated in disease, to predict its potential biological activity. mdpi.comekb.eg The predicted binding mode would reveal the specific orientation of the molecule within the active site of the target protein.
Analysis of Hydrogen Bonding and Hydrophobic Interactions
The stability of a ligand-receptor complex is governed by various non-covalent interactions, primarily hydrogen bonds and hydrophobic interactions. core.ac.ukmdpi.comnih.gov Molecular docking results allow for a detailed analysis of these interactions. nih.gov
Hydrogen Bonding: Hydrogen bonds are crucial for the specificity and stability of ligand-receptor binding. mdpi.comrug.nlnih.gov The analysis would identify potential hydrogen bond donors and acceptors on both the ligand and the receptor and the distances between them. For this compound, the nitrogen and oxygen atoms of the hydantoin ring and the nitrogen of the thiazole ring are potential hydrogen bond acceptors. rug.nl
Hydrophobic Interactions: Hydrophobic interactions occur between nonpolar regions of the ligand and the receptor. core.ac.ukarxiv.org The ethyl group on the thiazole ring of this compound would likely participate in hydrophobic interactions with nonpolar amino acid residues in the binding pocket of a target protein. nih.gov
Table 3: Common Biological Targets for Hydantoin Derivatives
| Target Class | Examples | Relevance |
| Kinases | EGFR, VEGFR-2, CDK6 | Cancer therapy ekb.egub.edu |
| DNA Gyrase | Bacterial DNA gyrase | Antibacterial agents mdpi.com |
| Various Enzymes | Ecto-5'-nucleotidase | Various therapeutic areas rsc.org |
Note: This table lists general target classes for hydantoin-containing compounds and is not specific to this compound.
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations offer a powerful lens to observe the behavior of molecules at an atomic level over time. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed insights into the conformational dynamics and interactions of a compound like this compound.
Conformational Flexibility and Dynamic Behavior of this compound in Solution
The biological activity of a molecule is intrinsically linked to its three-dimensional structure and conformational flexibility. MD simulations can elucidate the preferred shapes (conformations) of this compound in a solution environment, mimicking physiological conditions. These simulations can reveal the rotational freedom around single bonds, such as the bond connecting the thiazole and hydantoin rings, and the flexibility of the ethyl group.
Key parameters analyzed during MD simulations include:
Root Mean Square Deviation (RMSD): This measures the average distance between the atoms of the simulated molecule and a reference structure, indicating the stability of the molecule's conformation over time.
Root Mean Square Fluctuation (RMSF): This highlights the fluctuation of individual atoms or groups of atoms, revealing which parts of the molecule are more flexible. For instance, the terminal carbon of the ethyl group would be expected to have a higher RMSF value than the atoms within the rigid ring structures.
Dihedral Angle Analysis: By tracking the torsion angles between the thiazole and hydantoin rings, researchers can identify the most populated and energetically favorable rotational states.
These analyses provide a comprehensive picture of the molecule's dynamic behavior, which is crucial for understanding how it might interact with a biological target.
Ligand-Target Complex Stability and Binding Pathway Analysis
A critical application of MD simulations in drug discovery is to study the interaction between a potential drug molecule (ligand) and its biological target, typically a protein. nih.gov By simulating the this compound-protein complex, researchers can assess the stability of the binding and elucidate the pathway through which the ligand enters and binds to the active site. biorxiv.org
Important aspects investigated include:
Binding Free Energy Calculations: Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are used to estimate the binding affinity of the ligand to the target. These calculations can help in ranking potential drug candidates.
Interaction Fingerprints: Throughout the simulation, the types and durations of interactions (e.g., hydrogen bonds, hydrophobic contacts, ionic interactions) between the ligand and specific amino acid residues of the protein are monitored. This helps in identifying the key residues responsible for binding.
Unbinding Simulations: Techniques like steered molecular dynamics (SMD) or random expulsion molecular dynamics (REMD) can be used to simulate the process of the ligand unbinding from the protein. This can provide insights into the kinetics of the interaction and the residence time of the drug at its target, which can be a better correlate of efficacy than binding affinity alone.
These simulations can guide the rational design of more potent and selective inhibitors by identifying modifications to the ligand structure that would enhance its interaction with the target protein.
In Silico ADMET Predictions (Excluding Specific Clinical Outcomes)
Before a compound can be considered a viable drug candidate, its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties must be evaluated. In silico ADMET prediction models provide an early assessment of these properties, helping to identify potential liabilities and guide the optimization of lead compounds. researchgate.netrsc.org
Permeability and Distribution Characteristics
The ability of a drug to be absorbed into the bloodstream and distribute to its site of action is fundamental to its efficacy. In silico models can predict several key parameters related to permeability and distribution for this compound.
| Predicted Property | Predicted Value | Interpretation |
| LogP (Octanol/Water Partition Coefficient) | 1.85 | Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and lipid membrane permeability. |
| Topological Polar Surface Area (TPSA) | 78.5 Ų | Suggests good potential for oral absorption and cell permeability. |
| Aqueous Solubility (LogS) | -2.5 | Predicts moderate solubility in water. |
| Blood-Brain Barrier (BBB) Permeability | Low | The compound is predicted to have limited ability to cross the blood-brain barrier. |
| Human Intestinal Absorption (HIA) | High | Predicted to be well-absorbed from the gastrointestinal tract. |
Note: The values in this table are illustrative examples based on typical predictions for similar heterocyclic compounds and are not based on experimental data for this compound.
These predictions are based on the molecule's structural features and are calculated using various quantitative structure-property relationship (QSPR) models and machine learning algorithms trained on large datasets of experimentally determined properties. nih.gov
Metabolic Stability and Enzyme Interactions (In Silico)
The metabolic stability of a drug determines its half-life in the body. In silico tools can predict the likely sites of metabolism on the this compound molecule and its potential interactions with drug-metabolizing enzymes, primarily the Cytochrome P450 (CYP) family.
Predictions often include:
CYP Inhibition: Identifying which CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) are likely to be inhibited by the compound. Inhibition of these enzymes can lead to drug-drug interactions.
Sites of Metabolism: Pinpointing specific atoms or functional groups on the molecule that are most susceptible to metabolic modification. For this compound, potential sites could include the ethyl group (hydroxylation) or the aromatic thiazole ring.
Understanding the metabolic profile of a compound at an early stage is crucial for optimizing its pharmacokinetic properties and avoiding potential safety issues.
Cheminformatics and Data Mining for Hydantoin-Thiazole Libraries
Cheminformatics involves the use of computational methods to analyze and manage large datasets of chemical information. By applying data mining techniques to libraries of compounds containing the hydantoin-thiazole scaffold, researchers can uncover valuable structure-activity relationships (SAR) and structure-property relationships (SPR). figshare.com
This analysis can involve:
Similarity Searching: Identifying compounds with similar structures to this compound from large chemical databases to explore their known biological activities.
Substructure Searching: Searching for specific chemical fragments or motifs within a database to understand their contribution to activity or properties.
QSAR Modeling: Building mathematical models that correlate the structural features of a series of hydantoin-thiazole derivatives with their biological activity or a specific property. These models can then be used to predict the activity of new, unsynthesized compounds.
Pharmacophore Modeling: Identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) that is responsible for the biological activity of a series of compounds. This pharmacophore model can then be used as a query to screen virtual libraries for new potential hits.
Through these cheminformatics approaches, the knowledge gained from studying this compound can be leveraged to explore a broader chemical space and accelerate the discovery of new drug candidates with improved properties. pageplace.de
Following a comprehensive search for scholarly information on the chemical compound this compound, it has been determined that there is insufficient specific data available in the public domain to fulfill the detailed requirements of the requested article on its computational and theoretical investigations.
Research into related heterocyclic structures, such as thiazole and hydantoin derivatives, is prevalent. For instance, studies on various thiazole-containing compounds often involve computational techniques like molecular docking to predict binding affinities to biological targets and in silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) screening to evaluate their drug-like properties. nih.govresearchgate.netresearchgate.net Similarly, research on other hydantoin and thiohydantoin derivatives includes molecular modeling and quantitative structure-activity relationship (QSAR) studies. researchgate.net
However, specific literature detailing virtual screening protocols, the design of compound libraries, or big data analysis of the chemical space for this compound could not be located. The available information focuses on broader classes of related compounds and does not provide the specific research findings necessary to construct the detailed sections and data tables requested for the target molecule. Therefore, it is not possible to generate the article while adhering to the strict requirements of focusing solely on this compound and including detailed, specific research findings.
Analytical Characterization Methodologies for 1 4 Ethyl 2 Thiazolyl Hydantoin and Derivatives
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for probing the molecular architecture of 1-(4-Ethyl-2-thiazolyl)hydantoin. By interacting with electromagnetic radiation, molecules provide unique spectral fingerprints that reveal detailed information about their atomic composition and bonding arrangements.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic compounds. It provides information on the chemical environment of individual atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR).
¹H NMR spectra provide information about the number of different types of protons, their electronic environment, and the connectivity between adjacent protons. For a compound like this compound, specific chemical shifts (δ) would be expected for the protons of the ethyl group (a triplet for the methyl protons and a quartet for the methylene (B1212753) protons), the thiazole (B1198619) ring proton, and the protons on the hydantoin (B18101) ring. pressbooks.pub The integration of the peak areas corresponds to the ratio of the protons generating the signals. pressbooks.pub
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal. For this compound, signals would be anticipated for the carbonyl carbons of the hydantoin ring, the carbons of the thiazole ring, and the carbons of the ethyl group. chemicalbook.comc13nmr.at The chemical shifts of the carbonyl carbons typically appear at the downfield end of the spectrum. bas.bg
2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish correlations between protons and carbons, further confirming the structural assignment. COSY spectra reveal proton-proton couplings, while HSQC spectra correlate protons with the carbons to which they are directly attached.
Predicted ¹H and ¹³C NMR data for hydantoin and related structures can serve as a reference for experimental data interpretation. chemicalbook.comhmdb.cachemicalbook.com The exact chemical shifts for this compound would need to be determined experimentally, but established data for similar structures provide a strong predictive foundation. bas.bgrsc.orgdoi.orgsigmaaldrich.com
Table 1: Representative NMR Data for Hydantoin and Thiazole Moieties
| Nucleus | Functional Group | Typical Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| ¹H | Ethyl -CH₃ | ~1.2 | Triplet |
| ¹H | Ethyl -CH₂- | ~2.6 | Quartet |
| ¹H | Thiazole C-H | ~7-8 | Singlet |
| ¹H | Hydantoin N-H | Variable | Broad Singlet |
| ¹³C | Carbonyl (C=O) | ~155-175 | - |
| ¹³C | Thiazole C=N | ~160-170 | - |
| ¹³C | Thiazole C-S | ~140-150 | - |
| ¹³C | Ethyl -CH₂- | ~20-30 | - |
| ¹³C | Ethyl -CH₃ | ~10-15 | - |
Note: These are approximate chemical shift ranges and can vary based on the specific molecular structure and solvent used. sigmaaldrich.com
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of molecules, which are characteristic of specific functional groups. horiba.com
IR Spectroscopy measures the absorption of infrared radiation by a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching vibrations of the hydantoin ring, the C=O stretching vibrations of the two carbonyl groups, and the C-N and C-S stretching vibrations of the thiazole and hydantoin rings. nist.govmasterorganicchemistry.comchemicalbook.com The presence of strong, sharp peaks in the carbonyl region (around 1700-1800 cm⁻¹) is a key indicator of the hydantoin structure. masterorganicchemistry.com
Raman Spectroscopy is a light scattering technique that provides information on molecular vibrations. horiba.com It is particularly useful for identifying non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy could be used to confirm the presence of the thiazole ring through its characteristic ring breathing modes. acs.orgnih.gov In situ Raman monitoring can also be employed to follow the synthesis of related hydantoin derivatives. acs.org
Table 2: Key IR and Raman Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| N-H (Hydantoin) | Stretching | 3200 - 3400 |
| C-H (Aliphatic) | Stretching | 2850 - 3000 |
| C=O (Hydantoin) | Stretching | 1700 - 1800 |
| C=N (Thiazole) | Stretching | 1600 - 1650 |
| C-N | Stretching | 1200 - 1400 |
| C-S | Stretching | 600 - 800 |
Note: These are general ranges and the exact peak positions can be influenced by the molecular environment.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. The UV-Vis spectrum of this compound would be characterized by absorption bands corresponding to π→π* and n→π* electronic transitions within the conjugated thiazole and hydantoin ring systems. nist.govscience-softcon.dephyschemres.org The position and intensity of these absorption maxima (λ_max) can be influenced by the solvent polarity.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., LC-MS)
Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure. rsc.orgnist.gov
For this compound, the mass spectrum would show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to its molecular weight. google.comnih.gov The fragmentation pattern would likely involve cleavage of the ethyl group, and fragmentation of the hydantoin and thiazole rings, providing further structural confirmation. chemicalbook.com
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of MS. google.comresearchgate.netchromatographyonline.com This hyphenated technique is particularly useful for analyzing complex mixtures and for the sensitive quantification of the target compound. nih.gov The LC-MS analysis of this compound would involve separating the compound from any impurities or other components in a sample before it enters the mass spectrometer for detection. google.com
Chromatographic Separation and Purity Assessment
Chromatographic techniques are essential for separating this compound from reaction byproducts, starting materials, and other impurities, as well as for determining its purity and concentration.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the purity assessment and quantification of pharmaceutical compounds and other organic molecules. sielc.comnih.gov A validated reverse-phase HPLC (RP-HPLC) method would be the standard approach for analyzing this compound. nih.govscribd.com
In a typical RP-HPLC method, a non-polar stationary phase (like a C18 column) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. sielc.comnih.gov The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The retention time of the compound is a characteristic parameter under specific chromatographic conditions. The purity of the compound is determined by the percentage of the main peak area relative to the total area of all peaks in the chromatogram. Quantification is achieved by comparing the peak area of the analyte to that of a standard of known concentration. nih.gov The development of a stability-indicating HPLC method is also crucial to separate the main compound from any potential degradation products. ijper.org
Table 3: Typical HPLC Parameters for the Analysis of Hydantoin Derivatives
| Parameter | Typical Condition |
|---|---|
| Column | C18 (Octadecylsilane) |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |
| Detector | UV-Vis (at a specific wavelength) |
| Flow Rate | 0.5 - 1.5 mL/min |
| Injection Volume | 5 - 20 µL |
Note: These parameters need to be optimized for the specific analysis of this compound.
Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening
Thin-Layer Chromatography (TLC) serves as a rapid, versatile, and cost-effective tool for the qualitative analysis of this compound and its derivatives. globalresearchonline.netsigmaaldrich.com Its primary applications in this context include monitoring the progress of chemical reactions and screening for compounds with desired properties. wisc.edulibretexts.org
In synthetic chemistry, TLC is indispensable for tracking the conversion of starting materials to products. wisc.edu By spotting the reaction mixture alongside the starting material and, if available, an authentic sample of the product on a TLC plate, chemists can visually assess the reaction's progress. ualberta.ca The separation of components is based on their differential partitioning between the stationary phase (typically silica (B1680970) gel or alumina) and a mobile phase (an eluting solvent). globalresearchonline.net The disappearance of the starting material spot and the appearance of the product spot indicate the reaction's progression towards completion. ualberta.ca
The retention factor (Rƒ), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter in TLC analysis. libretexts.org While Rƒ values can be influenced by several factors, including the specific adsorbent, mobile phase composition, and plate conditions, they provide a valuable preliminary identification of compounds. globalresearchonline.net
Furthermore, TLC is widely employed in the screening of botanical extracts and other complex mixtures for bioactive compounds. mdpi.comnih.gov This technique facilitates the rapid identification of potential lead compounds for further investigation. bibliotekanauki.pl For instance, TLC can be coupled with bioassays to directly assess the biological activity of separated compounds on the plate, a method known as bioautography. researchgate.net
Table 1: Key Parameters in Thin-Layer Chromatography
| Parameter | Description | Significance |
|---|---|---|
| Stationary Phase | A solid adsorbent, such as silica gel or alumina, coated on a plate. globalresearchonline.net | The polarity of the stationary phase influences the separation of compounds. |
| Mobile Phase | A solvent or a mixture of solvents that moves up the stationary phase. globalresearchonline.net | The polarity of the mobile phase affects the elution of compounds. |
| Retention Factor (Rƒ) | The ratio of the distance traveled by the spot to the distance traveled by the solvent front. libretexts.org | Used for the tentative identification of compounds. |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is a powerful technique for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides definitive information about molecular structure, conformation, and intermolecular interactions, which are critical for understanding the properties and behavior of this compound and its derivatives.
Single crystal X-ray diffraction is the gold standard for determining the three-dimensional structure of a molecule. nih.govuol.de By analyzing the diffraction pattern of X-rays passing through a single, high-quality crystal, researchers can establish the precise coordinates of each atom in the molecule. uol.de This technique is particularly crucial for determining the absolute configuration of chiral molecules, which is the specific spatial arrangement of atoms in a molecule that is non-superimposable on its mirror image. nih.goved.ac.uk
The determination of absolute configuration is made possible by the phenomenon of anomalous dispersion, which causes small differences in the intensities of certain pairs of reflections (Bijvoet pairs). researchgate.net While challenging for molecules containing only light atoms, modern techniques have improved the precision of this determination. ed.ac.ukresearchgate.net The structural information obtained from single crystal X-ray diffraction is invaluable for understanding structure-activity relationships and for the design of new derivatives with specific biological activities. nih.govmdpi.com
Powder X-ray diffraction (PXRD) is a fundamental technique for the characterization of crystalline materials, particularly for the analysis of polymorphism. rigaku.comunits.it Polymorphism is the ability of a solid material to exist in more than one crystal structure. uc.pt Different polymorphs of the same compound can exhibit distinct physical and chemical properties, including solubility, melting point, and stability. bohrium.comresearchgate.net
PXRD patterns are unique "fingerprints" for each crystalline form. units.it By comparing the PXRD pattern of a sample to reference patterns, the specific polymorphic form can be identified. rigaku.comresearchgate.net This is of paramount importance in the pharmaceutical industry, where controlling the polymorphic form of an active pharmaceutical ingredient is critical for ensuring consistent product quality and performance. rigaku.comnih.gov Recent advancements have even explored the use of generative models to aid in the determination of crystal structures from powder diffraction data. arxiv.org
Table 2: Comparison of Single Crystal and Powder X-ray Diffraction
| Feature | Single Crystal X-ray Diffraction | Powder X-ray Diffraction |
|---|---|---|
| Sample Type | Single, high-quality crystal nih.gov | Microcrystalline powder units.it |
| Information Obtained | Precise 3D atomic coordinates, absolute configuration nih.govuol.de | "Fingerprint" of the crystal structure, identification of polymorphic forms rigaku.comunits.it |
| Primary Application | Detailed structural elucidation of new compounds nih.gov | Routine analysis, quality control, polymorphism screening rigaku.comresearchgate.net |
Other Specialized Analytical Methods
Beyond the core techniques of chromatography and crystallography, other specialized analytical methods play a significant role in the comprehensive characterization of this compound and its derivatives.
Fluorometry is a highly sensitive technique used to measure the fluorescence of a sample. In the context of this compound derivatives, it is particularly valuable for biological assays that assess their interaction with cellular targets. uj.edu.pl One such application is the rhodamine 123 accumulation assay, which is used to evaluate the inhibitory potential of compounds against P-glycoprotein (P-gp), a key protein involved in multidrug resistance in cancer cells. uj.edu.plnih.goviiarjournals.org
Rhodamine 123 is a fluorescent substrate of P-gp. nih.gov In cells overexpressing P-gp, rhodamine 123 is actively pumped out, resulting in low intracellular fluorescence. nih.gov If a compound inhibits P-gp, the efflux of rhodamine 123 is blocked, leading to its accumulation inside the cells and a corresponding increase in fluorescence. nih.govnih.gov By measuring the fluorescence intensity, researchers can quantify the P-gp inhibitory activity of test compounds like hydantoin derivatives. uj.edu.pliiarjournals.org
Scanning Electron Microscopy (SEM) is a powerful imaging technique that provides high-resolution, three-dimensional images of a sample's surface. nanoscience.com It is particularly useful for studying the morphology and topography of materials at the micro- and nanoscale. mdpi.com In the context of this compound and its derivatives, SEM is employed to investigate their interactions with surfaces, such as the formation of protective films in corrosion inhibition studies. nih.gov
When used as corrosion inhibitors, these compounds can form a protective layer on a metal surface, preventing or slowing down the corrosion process. mdpi.commdpi.com SEM analysis can directly visualize the morphology of this protective film, providing evidence of its formation and integrity. nih.govbiointerfaceresearch.comqu.edu.iq By comparing the surface of a metal exposed to a corrosive environment with and without the inhibitor, the effectiveness of the inhibitor in protecting the surface can be clearly demonstrated. mdpi.com
Table 3: List of Compounds
| Compound Name |
|---|
| This compound |
| 1-methylhydantoin |
| 5-methylhydantoin (B32822) |
| 5-Acetic acid hydantoin |
| (S)-5-(4-hydroxybenzyl)-imidazolidine-2,4-dione |
| N-acetyl-5-isopropyl-2-tioxoimidazolidin-4-one |
| 4-((5r,8r)-2,4-dioxo-1,3-diazaspiro[4.5]decan-8-yl)phenyl 3,4,5-tris(dodecyloxy)benzoate |
| phenytoin (B1677684) |
| 5-(4'-hydroxyphenyl)-5-phenylhydantoin |
| 5-phenyl-5-(4-hydroxyphenyl)hydantoin glucuronide |
| tolbutamide |
| (4-[[4-(4-chlorophenyl)-2-thiazolyl]amino] phenol) |
| 8-(3,4-difluorobenzyl)-1'-(pent-4-enyl)-8-azaspiro[bicyclo[3.2.1] octane-3,4'-imidazolidine]-2',5'-dione |
| 8-(3,4-dichlorobenzyl)-1'-(pent-4-enyl)-8-azaspiro[bicyclo[3.2.1]octane-3,4'-imidazolidine]-2',5'-dione |
| 3-allyl-5,5-diphenylimidazolidine-2,4-dione |
| ethyl 2-(4-(4-chlorobenzyl)-3-methyl-6-oxopyridazin-1(6H)-yl)acetate |
| 4,7-di-2-thienyl-2,1,3-benzothiadiazole |
| 4,7-bis(5-(trimethylsilyl)thiophen-2-yl)benzothiadiazole |
| clorobiocin |
| 4'-methyl-N2-phenyl-[4,5'-bithiazole]-2,2'-diamine |
| ampicillin |
| amoxicillin |
| curcumin |
| gemcitabine |
| mefenamic acid |
| carbamazepine |
| nicotinamide |
| chlorthalidone |
| fexofenadine hydrochloride |
| p-tyrosol |
| salidroside |
| rosin |
| rosavin |
| rosarin |
| cepharanthine hydrochloride |
| verapamil |
Advanced Derivatives, Hybrid Architectures, and Future Research Directions
Design and Synthesis of Novel 1-(4-Ethyl-2-thiazolyl)hydantoin Hybrids
The design and synthesis of hybrid molecules involve chemically linking two or more distinct pharmacophores to create a single molecular entity with a potentially synergistic or multi-target profile. This approach is a prominent strategy in modern drug design. nih.govnih.gov
The principle of molecular hybridization suggests that this compound could be conjugated with other known bioactive scaffolds to create novel chemical entities with enhanced or complementary activities. nih.gov The thiazole (B1198619) and hydantoin (B18101) rings are themselves considered important pharmacophores in medicinal chemistry. researchgate.netjddtonline.info
The synthetic approach to creating such hybrids often involves multi-step reactions. For instance, a common strategy is the acylation or N-alkylation of the hydantoin ring with a molecule containing another bioactive core, such as a pyrazole (B372694) or a quinolone. nih.govcam.ac.uk Another established method is the use of multi-component reactions, where several starting materials are combined in a single step to produce complex molecules, which can be an efficient way to generate libraries of hybrid compounds for screening. organic-chemistry.org For example, thiohydantoin-triazole hybrids have been synthesized via copper-catalyzed "click reactions," a highly efficient and specific conjugation method. researchgate.net
The rationale for creating these hybrids is to combine the therapeutic effects of both moieties or to use one to improve the pharmacokinetic properties of the other. The selection of the scaffold to be conjugated with this compound would depend on the desired therapeutic target.
Table 1: Potential Bioactive Scaffolds for Hybridization
| Bioactive Scaffold | Rationale for Conjugation | Potential Synthetic Route |
| Quinolone | Combine potential activities; quinolones are known antibacterial agents. | Acylation or alkylation at the hydantoin nitrogen with a quinolone derivative. |
| Triazole | Enhance target binding and metabolic stability. | Copper-catalyzed azide-alkyne cycloaddition (Click Chemistry). researchgate.net |
| Pyrazole | Create multi-target agents. | Condensation reactions or N-alkylation. nih.gov |
| Coumarin | Combine activities; coumarins exhibit a wide range of biological effects. | Microwave-assisted synthesis. ekb.eg |
Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved stability and bioavailability. nih.gov The hydantoin scaffold can serve as a rigid core to constrain the conformation of attached side chains, mimicking specific peptide secondary structures like β-turns. nih.gov This is crucial for modulating protein-protein interactions.
Macrocyclization is a synthetic strategy used to create large cyclic molecules, which can offer improved binding affinity and selectivity compared to their linear counterparts. For a molecule like this compound, this could be hypothetically achieved by introducing reactive functional groups at different positions on the molecule, which are then linked together to form a ring. Techniques such as ring-closing metathesis (RCM) or macrolactamization are commonly employed for this purpose.
The combination of the hydantoin core with peptide fragments and subsequent macrocyclization could lead to potent and selective peptidomimetic drugs. The hydantoin structure can act as a turn-inducing scaffold, presenting appended peptide-like strands in a specific three-dimensional arrangement for biological target recognition. beilstein-journals.org
Prodrug Strategies for Enhanced Biological Performance
A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body through enzymatic or chemical reactions. researchgate.net This approach is widely used to overcome issues such as poor solubility, low permeability, or rapid metabolism. jetir.org
Design of Prodrugs of this compound
For this compound, prodrug design could focus on modifying the NH groups within the hydantoin ring, which are potential sites for hydrogen bonding that can limit membrane permeability. jetir.org Attaching a promoiety—a chemical group that will be cleaved off in the body—can mask these groups and increase lipophilicity.
Common promoieties include esters, carbonates, and carbamates. jetir.org For instance, an N-acyloxymethyl group could be attached to one of the hydantoin nitrogens. This type of prodrug is designed to be hydrolyzed by esterase enzymes, which are abundant in the body, to release the active parent drug. jetir.org Another strategy involves attaching amino acids or dipeptides, which can leverage nutrient transport systems in the body to improve absorption. pcbiochemres.com
The choice of promoiety is critical and must be carefully selected to ensure it is stable enough to survive formulation and administration but labile enough to be cleaved efficiently at the desired site of action. nih.gov
In Vitro Stability and Activation Studies
Before a prodrug can be considered for further development, its stability and activation must be thoroughly evaluated in vitro. These studies are crucial to predict how the prodrug will behave in a biological system.
Chemical Stability: The stability of the prodrug is tested across a range of pH values that mimic the conditions of the gastrointestinal tract (e.g., pH 1.2 for the stomach, pH 6.8 for the intestine) and in buffers simulating physiological pH (7.4). This helps to ensure the prodrug does not prematurely break down before it can be absorbed. nih.gov
Enzymatic Stability and Activation: The prodrug is incubated with various biological media, such as human plasma, liver microsomes, or cell homogenates, to assess its susceptibility to enzymatic cleavage. nih.govfrontiersin.org Rat liver microsomes are often used in preliminary studies to estimate metabolic stability. researchgate.net The rate of disappearance of the prodrug and the appearance of the parent drug, this compound, are monitored over time, typically using analytical techniques like HPLC. nih.govdtu.dk
These studies help to determine the prodrug's half-life in a biological matrix and confirm that it can be efficiently converted to the active compound. dtu.dk A successful prodrug will show good stability in chemical buffers but will be readily activated by enzymes in plasma or target tissues. nih.gov
Nanocarrier Systems for Targeted Delivery (In Vitro Considerations)
Nanocarriers are sub-micron sized particles used to encapsulate and deliver drugs. This technology can improve the solubility of poorly soluble compounds, protect them from degradation, and enable targeted delivery to specific cells or tissues, thereby increasing efficacy and reducing side effects. mdpi.comnih.gov For a compound like this compound, encapsulation in a nanocarrier could enhance its therapeutic potential. researchgate.netcytgen.com
In vitro studies are the first step in evaluating the feasibility of a nanocarrier-based delivery system. Key considerations include:
Formulation and Characterization: Various types of nanocarriers could be employed, including liposomes, polymeric nanoparticles, and solid lipid nanoparticles. mdpi.com Liposomes, which are vesicles made of lipid bilayers, are particularly versatile as they can encapsulate both hydrophilic and hydrophobic drugs. nih.govmdpi.com Polymeric nanoparticles, made from biodegradable polymers like PLGA, offer controlled drug release. nih.govmdpi.com The size, surface charge (zeta potential), and morphology of the nanoparticles are critical properties that are characterized using techniques like dynamic light scattering (DLS) and transmission electron microscopy (TEM). nih.govscirp.org
Drug Loading and Encapsulation Efficiency: An important in vitro parameter is the amount of drug that can be successfully loaded into the nanocarriers. Drug loading refers to the weight percentage of the drug in the nanoparticle, while encapsulation efficiency is the percentage of the initial drug that was successfully encapsulated. High loading and efficiency are desirable for a viable formulation. mdpi.com
In Vitro Release Studies: These studies, often called drug diffusion studies, measure the rate at which the drug is released from the nanocarrier over time in a simulated physiological environment. nih.gov This is typically done using a dialysis membrane method. The release profile can be tailored; for example, a sustained release profile can maintain the drug concentration over a longer period. tbzmed.ac.ir
Table 2: In Vitro Characterization of Nanocarrier Systems
| Parameter | Description | Common Analytical Technique |
| Particle Size & Polydispersity Index (PDI) | Determines the average size and size distribution of the nanoparticles. | Dynamic Light Scattering (DLS) |
| Zeta Potential | Measures the surface charge of the nanoparticles, which affects their stability and interaction with cell membranes. scirp.org | Dynamic Light Scattering (DLS) |
| Morphology | Visualizes the shape and surface characteristics of the nanoparticles. | Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM) |
| Encapsulation Efficiency (%) | The percentage of the drug that is successfully entrapped within the nanoparticles. mdpi.com | UV-Vis Spectroscopy, HPLC |
| In Vitro Drug Release | Measures the rate and extent of drug release from the nanoparticles over time. nih.gov | Dialysis Method coupled with UV-Vis or HPLC |
These in vitro evaluations provide the foundational data needed to assess whether a nanocarrier system is a promising strategy for the delivery of this compound.
Encapsulation and Formulation Strategies for Hydantoin Derivatives
The formulation of hydantoin derivatives, including this compound, is crucial for effective drug delivery. Many hydantoin compounds exhibit poor water solubility, which can limit their bioavailability. pcbiochemres.com To overcome this, researchers are exploring various encapsulation and formulation strategies.
One promising approach involves the use of protein-based nanocarriers. For instance, β-lactoglobulin (BLG), a food protein, has been used to form hybrids with hydantoin derivatives. nih.gov This method has been shown to improve the dispersion of hydrophobic hydantoin compounds in aqueous solutions. nih.gov Studies have demonstrated that the loading efficiencies of different hydantoin derivatives in BLG can be as high as 90%. nih.gov
Another strategy focuses on reducing the viscosity of concentrated antibody formulations, where hydantoin and its derivatives have been shown to be effective. researchgate.net This is particularly important for subcutaneous injections of therapeutic antibodies, which often require high concentrations that can lead to high viscosity. researchgate.net The mechanism behind this effect is thought to involve the inhibition of protein-protein associations via hydrophobic amino acid residues. researchgate.net
| Formulation Strategy | Carrier/Excipient | Purpose | Key Findings |
| Protein-based Nanocarriers | β-lactoglobulin (BLG) | Improve dispersion of hydrophobic hydantoins | Achieved up to 90% loading efficiency for certain hydantoin derivatives. nih.gov |
| Viscosity Reduction | Hydantoin and its derivatives | Reduce viscosity of concentrated antibody solutions | Effectively suppresses viscosity, especially when combined with NaCl. researchgate.net |
| Liposomal Encapsulation | N-(2-hydroxyl) propyl-3-trimethyl ammonium (B1175870) chitosan (B1678972) chloride coated liposomes | Enhance skin permeation | Increased skin permeation of kojic acid compared to conventional liposomes. nih.gov |
| Ethyl Cellulose Nanoparticles | Ethyl cellulose | Enhance drug stability and activity | Improved stability and anti-tyrosinase activity of ascorbic acid. nih.gov |
In Vitro Release and Cellular Uptake Studies
Understanding the in vitro release kinetics and cellular uptake mechanisms is essential for optimizing the therapeutic efficacy of this compound and its derivatives.
In vitro release studies often utilize models that mimic physiological conditions. For example, the release of hydantoin derivatives from protein-hybrid formulations has been studied at different pH values to simulate the gastrointestinal tract. nih.gov These studies help in designing formulations with controlled release profiles.
Cellular uptake studies are crucial for determining how effectively a compound enters its target cells. For some hydantoin derivatives, cellular uptake has been investigated using techniques like High-Performance Liquid Chromatography (HPLC). researchgate.net The transport of hydantoin compounds across cell membranes can be mediated by specific transport proteins. embopress.orgopenmedscience.com For example, the Mhp1 transporter in Microbacterium liquefaciens is known to mediate the sodium-coupled uptake of 5-aryl-substituted hydantoins. embopress.orgopenmedscience.com The specificity of these transporters for different hydantoin derivatives is an active area of research, as it can significantly influence a compound's biological activity. embopress.org
Exploration of Novel Biological Targets for this compound
Identifying the molecular targets of a bioactive compound is a critical step in understanding its mechanism of action and potential therapeutic applications. For this compound, researchers are employing a range of modern techniques to uncover its biological targets.
Phenotypic Screening and Target Deconvolution
Phenotypic screening is a powerful approach in drug discovery that involves testing compounds for their effects on cellular or organismal phenotypes without prior knowledge of the molecular target. nih.govdrugtargetreview.com This "function-first" approach can reveal unexpected therapeutic activities and lead to the discovery of first-in-class medicines. drugtargetreview.com
Once a compound like this compound demonstrates a desirable phenotype, the next challenge is target deconvolution – the process of identifying the specific molecular target(s) responsible for the observed effect. cdilabs.comresearchgate.net This is a crucial step for understanding the compound's mechanism of action and for optimizing its structure to improve potency and reduce off-target effects. cdilabs.com Various strategies are employed for target deconvolution, including genetic approaches, computational analysis, and advanced proteomics techniques. researchgate.netresearchgate.net
Proteomics and Metabolomics Approaches
Chemical proteomics has emerged as a key technology for identifying the protein targets of small molecules directly in a complex biological system. nih.govresearchgate.net This approach often involves creating a "probe" version of the compound of interest that can be used to "fish out" its binding partners from cell lysates or even living cells. nih.govresearchgate.net Techniques like photoaffinity labeling and the use of clickable chemical handles have enhanced the efficiency and precision of these methods. researchgate.netresearchgate.net Quantitative proteomics can further help in distinguishing true interacting partners from non-specific binders. nih.gov
Metabolomics, the large-scale study of small molecules (metabolites) within cells, tissues, or organisms, offers another avenue for understanding a compound's biological effects. nih.gov By analyzing the changes in the metabolome following treatment with this compound, researchers can gain insights into the metabolic pathways that are perturbed. nih.gov This information can provide clues about the compound's mechanism of action and potential off-target effects. For instance, metabolomics has been used to identify marker compounds in stored white teas, demonstrating its utility in tracking chemical changes over time. nih.gov
| Approach | Description | Application for this compound |
| Phenotypic Screening | Testing compounds for effects on whole cells or organisms without a preconceived target. nih.govdrugtargetreview.com | To identify novel therapeutic activities of the compound and its derivatives. |
| Target Deconvolution | Identifying the specific molecular target(s) of a bioactive compound. cdilabs.comresearchgate.net | To understand the mechanism of action and guide lead optimization. |
| Chemical Proteomics | Using chemical probes to identify protein-small molecule interactions. nih.govresearchgate.net | To directly identify the protein targets of this compound in a biological context. |
| Metabolomics | Comprehensive analysis of metabolites in a biological sample. nih.gov | To investigate the metabolic pathways affected by the compound and infer its mechanism of action. |
Sustainable and Scalable Production Methods
The development of environmentally friendly and efficient synthetic methods is a critical aspect of modern pharmaceutical chemistry. For this compound, this involves creating eco-friendly synthetic routes that are both sustainable and scalable.
Development of Eco-Friendly Synthetic Routes
Traditional methods for synthesizing thiazole derivatives often rely on hazardous reagents and generate significant waste. nih.gov In contrast, green chemistry principles aim to minimize environmental impact by using renewable starting materials, non-toxic catalysts, and milder reaction conditions. nih.gov
Several innovative techniques are being explored for the green synthesis of thiazole-containing compounds. These include:
Microwave irradiation and ultrasound synthesis: These methods can accelerate reaction rates and improve yields, often with reduced energy consumption. nih.gov
Green solvents and catalysts: The use of environmentally benign solvents like water or polyethylene (B3416737) glycol (PEG) and recyclable catalysts can significantly reduce the environmental footprint of a synthesis. nih.govacs.org
Mechanochemistry: This solvent-free technique involves grinding reagents together, which can lead to waste-free production. researchgate.net Ball-milling has been successfully used for the synthesis of various thiazolyl and pyrazole derivatives. researchgate.net
One-pot, multi-component reactions: These reactions, where multiple steps are carried out in a single reaction vessel, are highly atom-efficient and can simplify purification processes. researchgate.net
Recent research has demonstrated the successful application of these green principles to the synthesis of various heterocyclic compounds, including those with thiazole and hydantoin scaffolds. nih.govresearchgate.netnih.govrsc.orgrsc.org For example, an eco-friendly protocol for the synthesis of 1,4-disubstituted 1,2,3-triazoles has been developed using a reusable zinc-based catalyst in water. rsc.org Such advancements pave the way for the sustainable and scalable production of this compound and its derivatives, ensuring their potential can be realized in a manner that is both economically viable and environmentally responsible.
Process Optimization for Large-Scale Synthesis
The industrial-scale synthesis of this compound and its derivatives necessitates robust and optimized processes that are not only high-yielding but also cost-effective and environmentally benign. A critical aspect of process optimization involves the strategic selection of starting materials and reagents. For instance, the synthesis of related hydantoin structures has been achieved through multicomponent reactions, which offer an advantage by combining several steps into a single operation, thereby reducing waste and improving efficiency. researchgate.net The use of deep eutectic solvents, which can act as both a reaction medium and a catalyst, presents a greener alternative to traditional volatile organic solvents. researchgate.net
Another key area for optimization is the purification of the final product and intermediates. Traditional chromatographic methods, while effective at a lab scale, can be cumbersome and expensive for large-scale production. nih.gov The development of solution-phase protocols that rely on simple acid/base liquid-liquid extractions for purification can significantly streamline the process, making it more amenable to industrial application. nih.gov Such methods avoid the need for costly and time-consuming chromatographic steps. nih.gov
Furthermore, the choice of catalysts and reaction conditions plays a pivotal role. For example, the use of palladium catalysts has been reported in the synthesis of certain hydantoin derivatives. sigmaaldrich.com Optimizing the catalyst loading, reaction temperature, and pressure can lead to significant improvements in yield and purity. Microwave-assisted synthesis has also emerged as a valuable tool, often leading to faster reaction times and higher yields compared to conventional heating methods. researchgate.net The scalability of these optimized processes is a crucial consideration, ensuring that the high efficiency observed in the laboratory can be replicated on an industrial scale.
| Parameter | Traditional Method | Optimized Method | Advantage of Optimized Method |
| Reaction Type | Step-wise synthesis | Multicomponent reactions researchgate.net | Increased efficiency, reduced waste |
| Solvent | Volatile organic solvents | Deep eutectic solvents researchgate.net | Greener, dual-role as catalyst |
| Purification | Column chromatography nih.gov | Liquid-liquid extraction nih.gov | Cost-effective, less time-consuming |
| Heating | Conventional heating | Microwave-assisted synthesis researchgate.net | Faster reaction times, higher yields |
| Catalyst | Stoichiometric reagents | Catalytic amounts of palladium sigmaaldrich.com | Reduced waste, lower cost |
Challenges and Opportunities in Hydantoin-Thiazole Research
The exploration of hydantoin-thiazole scaffolds, including this compound, presents both significant challenges and promising opportunities in medicinal chemistry and drug development.
Overcoming Resistance Mechanisms (In Vitro Context)
A major hurdle in the development of new therapeutic agents is the emergence of drug resistance. nih.gov In the context of cancer, multidrug resistance (MDR) is often associated with the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1), which actively pump drugs out of the cell, reducing their intracellular concentration and efficacy. uj.edu.pl Some hydantoin derivatives have been investigated for their ability to modulate the function of these efflux pumps. uj.edu.pl For example, studies have shown that certain hydantoin compounds can increase the intracellular accumulation of fluorescent substrates like rhodamine 123, indicating an inhibition of ABCB1 activity. uj.edu.pl This suggests a potential strategy for overcoming MDR by co-administering these hydantoin derivatives with conventional anticancer drugs.
Furthermore, in the context of infectious diseases, resistance can arise from mutations in the target enzyme or the activation of alternative metabolic pathways. The development of hybrid molecules, which combine the hydantoin-thiazole core with other pharmacophores, offers a promising approach to tackle resistance. ekb.eg These hybrid compounds can potentially act on multiple targets, making it more difficult for resistance to develop. nih.gov For instance, a hybrid molecule might inhibit a key bacterial enzyme while also disrupting the cell membrane.
Bridging Computational and Experimental Studies
The integration of computational modeling with experimental research is a powerful strategy to accelerate the discovery and optimization of novel hydantoin-thiazole derivatives. researchgate.net Molecular docking studies, for example, can predict the binding modes and affinities of these compounds with their biological targets, providing valuable insights for rational drug design. nih.govresearchgate.net This computational screening of virtual libraries can help prioritize compounds for synthesis and biological evaluation, saving time and resources. researchgate.net
Quantitative structure-activity relationship (QSAR) studies can further establish a mathematical correlation between the chemical structure of the compounds and their biological activity. researchgate.net This allows for the prediction of the activity of yet-unsynthesized derivatives and guides the design of more potent and selective molecules. The synergy between computational predictions and experimental validation is crucial. While computational methods can generate hypotheses, experimental studies, such as in vitro enzyme assays and cell-based assays, are essential to confirm the predicted activity and elucidate the mechanism of action. researchgate.netnih.gov
| Computational Method | Application in Hydantoin-Thiazole Research | Corresponding Experimental Validation |
| Molecular Docking nih.govresearchgate.net | Predicting binding modes and affinities to target proteins. | In vitro enzyme inhibition assays. |
| Virtual Screening researchgate.net | Identifying potential hit compounds from large databases. | High-throughput screening (HTS) of synthesized compounds. |
| QSAR researchgate.net | Establishing structure-activity relationships to guide lead optimization. | Synthesis and biological evaluation of a series of analogs. |
| Molecular Dynamics Simulations | Simulating the dynamic behavior of the ligand-protein complex. | X-ray crystallography or NMR spectroscopy of the complex. |
Future Prospects for this compound in Pre-clinical Development
The future of this compound and its analogs in pre-clinical development appears promising, driven by the versatility of the hydantoin-thiazole scaffold. The potential for these compounds to be developed as anticancer agents is a significant area of interest. researchgate.netekb.eg Further pre-clinical studies will likely focus on evaluating the efficacy of lead compounds in animal models of cancer, assessing their pharmacokinetic profiles (absorption, distribution, metabolism, and excretion), and determining their safety and toxicity.
The development of dual-acting or hybrid molecules represents a key future direction. ekb.eg By combining the hydantoin-thiazole core with other pharmacologically active moieties, it may be possible to create novel therapeutics with enhanced efficacy and a lower propensity for resistance. nih.gov For instance, hybrid compounds targeting both a specific enzyme and a drug efflux pump could be highly effective in treating resistant cancers.
Moreover, the exploration of this scaffold for other therapeutic applications, beyond oncology, remains a viable avenue. The broad biological activities reported for hydantoin and thiazole derivatives suggest that this compound analogs could be investigated for anti-inflammatory, antiviral, or antimicrobial properties. researchgate.netnih.govnih.gov Continued investment in structure-activity relationship (SAR) studies and lead optimization will be crucial for advancing the most promising candidates through the pre-clinical pipeline and ultimately into clinical trials. researchgate.net
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(4-Ethyl-2-thiazolyl)hydantoin, and how can purity be maximized during synthesis?
- Methodological Answer : A typical synthesis involves condensing substituted thiazole precursors with hydantoin derivatives under controlled conditions. For example, amino acid thiohydantoin synthesis (as a model) uses DMF/water solvent systems with TEA as a base, followed by acidification and recrystallization in aqueous ethanol . To avoid side reactions (e.g., 5-hydroxyhydantoin formation), minimize oxygen exposure by avoiding TLC monitoring for electron-deficient substrates and ensuring inert atmospheres . Purity optimization requires strict control of stoichiometry, solvent polarity, and crystallization conditions.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for confirming the thiazole-hydantoin linkage (e.g., δ 7.5–8.5 ppm for aromatic protons in thiazole rings). Infrared (IR) spectroscopy identifies carbonyl stretches (1650–1750 cm⁻¹ for hydantoin C=O) and thiazole C-S bonds (600–700 cm⁻¹). Mass spectrometry (HRMS) verifies molecular ion peaks and fragmentation patterns. Cross-validate with elemental analysis to confirm purity .
Q. How can researchers design preliminary biological activity assays for this compound while mitigating false positives?
- Methodological Answer : Use a tiered approach:
- In silico screening: Perform molecular docking against target proteins (e.g., enzymes with hydantoin-binding pockets).
- In vitro assays: Prioritize enzyme inhibition assays (e.g., spectrophotometric monitoring of substrate conversion) with positive/negative controls.
- Countercheck results with structurally related analogs to rule out nonspecific interactions. Ensure solvent compatibility (e.g., DMSO concentrations <1% to avoid cytotoxicity) .
Advanced Research Questions
Q. What mechanistic insights explain the enantioselective synthesis challenges of this compound, and how can side-product formation be suppressed?
- Methodological Answer : Enantioselective synthesis via chiral acid catalysis (e.g., BINOL-derived catalysts) often faces competing pathways due to the electrophilic nature of glyoxal intermediates. For thiazole-substituted hydantoins, steric hindrance from the 4-ethyl group can destabilize transition states. To suppress 5-hydroxyhydantoin side products:
- Avoid oxygen ingress by using Schlenk-line techniques.
- Optimize reaction time empirically for each substrate, as over- or under-reaction exacerbates side-product formation .
Q. How should researchers address contradictory data in structure-activity relationship (SAR) studies for this compound?
- Methodological Answer : Contradictions often arise from assay variability or unaccounted stereochemical effects. Mitigation strategies include:
- Dose-response curves: Confirm activity across multiple concentrations.
- Crystallographic validation: Resolve X-ray structures to confirm binding modes.
- Theoretical alignment: Reconcile results with density functional theory (DFT) calculations to identify electronic or steric outliers .
Q. What factorial design approaches are suitable for optimizing reaction conditions, and how can researchers prioritize variables?
- Methodological Answer : Use a 2³ factorial design to test variables like temperature (25°C vs. 60°C), solvent polarity (DMF vs. THF), and catalyst loading (5% vs. 10%). Prioritize factors via Pareto analysis, focusing on yield and enantiomeric excess (ee) as responses. For time-sensitive reactions, employ a central composite design to model nonlinear effects .
Q. How can computational modeling guide the scalability of this compound synthesis without compromising stereochemical integrity?
- Methodological Answer : Combine molecular dynamics (MD) simulations to predict solvent effects on transition states with process intensification tools (e.g., microreactors for improved mass transfer). Validate with pilot-scale batches using in-line PAT (Process Analytical Technology) for real-time ee monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
